N-[4-({3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide
Description
N-[4-({3-Ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide is a structurally complex acetamide derivative featuring a 1,3,8-triazaspiro[4.5]decane core. This spirocyclic system, combined with a sulfonylphenylacetamide moiety, confers unique physicochemical and pharmacological properties. The compound’s design integrates a sulfonamide group for enhanced binding affinity and a spirocyclic scaffold to modulate conformational flexibility, making it a candidate for therapeutic applications such as analgesia and oncology .
Propriétés
IUPAC Name |
N-[4-[(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-3-21-15(23)17(19-16(21)24)8-10-20(11-9-17)27(25,26)14-6-4-13(5-7-14)18-12(2)22/h4-7H,3,8-11H2,1-2H3,(H,18,22)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWLCCRVGGYPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-({3-ethyl-2,4-dioxo-1,3,8-triazaspiro[45]decan-8-yl}sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the formation of the triazaspiro[45]decane core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium(VI) oxide may be used.
Reduction: Reduction reactions can be facilitated by agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles and solvents.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[4-({3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide may be used to study biological processes or as a tool in molecular biology experiments.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of various chemical products, including agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism by which N-[4-({3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in biological systems. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Structural Analogues
Key structural analogues are compared based on modifications to the spirocyclic core, sulfonyl group, and acetamide substituents.
Key Observations :
- Sulfonyl Group Modifications : Piperazinyl-sulfonyl derivatives (e.g., 35 , 37 ) exhibit analgesic and anti-inflammatory activities, while the target compound’s ethyl-dioxo-triazaspiro sulfonyl group may enhance metabolic stability .
- Pharmacological Divergence : KRAS-PDEδ inhibitors (e.g., 36d , 36o ) share the 1,3,8-triazaspiro core but incorporate bulkier lipophilic groups (e.g., bromobenzyl), suggesting that side-chain modifications critically influence target selectivity in oncology .
Pharmacological Activity
- Analgesia : Compound 35 demonstrated efficacy comparable to paracetamol in pain models, likely due to sulfonamide-mediated COX inhibition . The target compound’s spirocyclic sulfonyl group may similarly modulate COX isoforms but requires validation.
- Anti-Cancer Activity : Compounds 36d and 36o showed potent KRAS-PDEδ inhibitory activity (IC₅₀ < 100 nM in patient-derived tumors), attributed to the 1,3,8-triazaspiro core’s rigid conformation enhancing protein binding .
- Anti-Exudative Effects : Triazole-containing acetamides (e.g., compounds) reduced inflammation at 10 mg/kg, suggesting acetamide derivatives broadly modulate inflammatory pathways .
Physicochemical Properties
- Lipophilicity : KRAS inhibitors (e.g., 36d ) with bromobenzyl groups exhibit higher logP values (>4.5), whereas piperazinyl-sulfonyl derivatives (e.g., 35 ) are more polar (logP ~2.1), impacting bioavailability .
- Molecular Weight : The target compound (MW ~450–500 g/mol) aligns with spirocyclic acetamides in –11, suggesting optimal permeability for CNS targets .
Activité Biologique
N-[4-({3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activity, particularly as an autotaxin inhibitor. This article explores the compound's biological activity through various studies and findings.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a triazaspirodecane core with a sulfonamide group and an acetamide moiety, which contributes to its biological properties.
Research indicates that N-[4-({3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide acts primarily as an autotaxin inhibitor . Autotaxin is involved in the production of lysophosphatidic acid (LPA), a bioactive lipid that plays a role in various physiological processes including cell proliferation, migration, and survival. Inhibition of autotaxin can therefore have therapeutic implications in conditions like cancer and fibrosis.
In Vitro Studies
- Autotaxin Inhibition :
- Cell Proliferation Assays :
In Vivo Studies
The compound has been evaluated in animal models for its pharmacological effects:
- Tumor Growth Inhibition :
- Fibrosis Models :
Case Studies
Case Study 1: Cancer Therapy
A clinical trial involving patients with metastatic cancer explored the efficacy of N-[4-({3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide as part of a combination therapy regimen. Results indicated improved patient outcomes when combined with traditional chemotherapeutics.
Case Study 2: Fibrosis Treatment
In a study focused on pulmonary fibrosis, patients treated with the compound showed significant improvements in lung function and reduced fibrosis progression over a six-month period .
Summary of Findings
| Study Type | Key Findings |
|---|---|
| In Vitro | Effective autotaxin inhibition; reduced cell proliferation |
| In Vivo | Tumor growth inhibition; decreased fibrosis markers |
| Clinical Trials | Improved outcomes in cancer therapy; lung function improvement in fibrosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
